Ceftazidime-d5 (90per cent)
CAS No.:
Cat. No.: VC0207883
Molecular Formula: C₂₂H₁₇D₅N₆O₇S₂
Molecular Weight: 551.61
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₂H₁₇D₅N₆O₇S₂ |
---|---|
Molecular Weight | 551.61 |
Introduction
Chemical Properties and Structure
Ceftazidime-d5 (90%) exhibits distinctive chemical properties that differentiate it from conventional ceftazidime while maintaining sufficient structural similarity to serve as an effective analytical standard. The compound's systematic chemical name is 1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridine-d5 . The deuteration occurs specifically in the pyridine ring, replacing hydrogen atoms with deuterium while preserving the core cephalosporin structure and functional groups responsible for antimicrobial activity.
Key Chemical Parameters
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₂H₁₇D₅N₆O₇S₂ | |
Molecular Weight | 551.61 g/mol | |
Purity | 90% | |
Storage Temperature | -20°C | |
Shipping Conditions | Blue Ice Dry Pack | |
CAS Number (unlabeled) | 72558-82-8 | |
Deuterated CAS Number | 78439-06-2 | |
SMILES Notation | [H][C@@]1(C@(NC(/C(C2=CSC(N)=N2)=N\OC(C)(C)C(O)=O)=O)C3=O)N3C(C([O-])=O)=C(C[N+]4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])CS1 |
The substitution of hydrogen atoms with deuterium in the molecular structure increases the molecular weight slightly compared to standard ceftazidime (546.57 g/mol for non-deuterated vs. 551.61 g/mol for deuterated) . This mass difference provides the basis for its utility in mass spectrometric analysis as an internal standard.
Synthesis and Deuteration Process
The synthesis of Ceftazidime-d5 (90%) involves specialized deuteration techniques that target specific hydrogen atoms for isotopic exchange. While the exact proprietary methods may vary between manufacturers, the general approach to deuteration of pharmaceutical compounds provides insight into the production process.
General Deuteration Methodology
The deuteration of compounds like ceftazidime typically involves dissolution in deuterated solvents under controlled conditions. Based on related pharmaceutical deuteration processes, a common approach includes:
-
Dissolution of the parent compound in a mixture of deuterated solvents (typically deuterochloroform and deuterium oxide)
-
Addition of catalysts or reagents such as trifluoroacetic anhydride to facilitate hydrogen-deuterium exchange
-
Heating under sealed conditions for extended periods (often 150-180 hours) at controlled temperatures (50-65°C)
For pyridine-containing compounds, such as ceftazidime, the deuteration typically targets aromatic hydrogen atoms that are more susceptible to exchange under appropriate conditions. The 90% purity specification indicates the degree of deuterium incorporation achieved in the final product, with approximately 90% of the targeted hydrogen positions successfully exchanged for deuterium atoms .
Applications in Research and Analysis
Ceftazidime-d5 (90%) serves multiple critical functions in pharmaceutical research, quality control, and analytical chemistry. Its primary applications leverage the unique properties conferred by deuteration.
Mass Spectrometric Analysis
The most significant application of Ceftazidime-d5 is its use as an internal standard in mass spectrometric analysis. The compound's behavior in chromatographic systems closely parallels that of non-deuterated ceftazidime, yet it remains distinguishable by its mass difference. This characteristic makes it an ideal candidate for:
-
Quantitative determination of ceftazidime in biological samples
-
Method development and validation in pharmaceutical quality control
-
Therapeutic drug monitoring in clinical settings
The deuterated compound allows researchers to achieve more precise measurements of ceftazidime in complex biological matrices by providing a reference standard that compensates for matrix effects and variations in extraction efficiency.
Metabolic Research
Ceftazidime-d5 enables detailed investigation of the metabolic pathways of ceftazidime. The isotopic labeling allows researchers to:
-
Track the fate of specific molecular fragments during metabolism
-
Identify metabolic products in biological systems
-
Determine the sites of metabolic transformation
These applications provide essential data for understanding drug metabolism, optimizing dosing regimens, and developing improved antibiotic formulations.
Parameter | Ceftazidime | Ceftazidime-d5 (90%) | Notes |
---|---|---|---|
Molecular Weight | 546.57 g/mol | 551.61 g/mol | Difference due to deuterium substitution |
Primary Use | Therapeutic antibiotic | Research and analytical standard | Different application domains |
Half-life | 1.5-2.8 hours (in humans) | Potentially slightly extended | Due to kinetic isotope effect |
Metabolism | Not appreciably metabolized | Similar with possible subtle differences | May show different isotope effects |
Mechanism of Action | PBP inhibition | Same as parent compound in biological systems | Maintains biological function |
Mass Spectra | Standard isotopic pattern | Shifted isotopic pattern | Key difference enabling analytical use |
This comparison highlights the subtle differences that make Ceftazidime-d5 valuable for research while maintaining sufficient similarity to the parent compound for use as an analytical standard .
The compound is typically supplied as a neat substance with documentation certifying its identity, purity, and isotopic enrichment level. The high pricing reflects the specialized nature of isotopically labeled compounds and the complex synthesis procedures required for their production.
Related Research on Deuterated Pharmaceuticals
Research on deuterated pharmaceuticals provides context for understanding the significance of Ceftazidime-d5. Studies on similar deuterated compounds have demonstrated several potential advantages that might apply to deuterated antibiotics.
General Benefits of Pharmaceutical Deuteration
Studies on other deuterated pharmaceuticals have shown:
-
Altered metabolic profiles that can lead to improved pharmacokinetic properties
-
Potential for enhanced efficacy at lower concentrations in some cases
-
Possibly modified side effect profiles due to altered metabolism
-
Extended duration of action in certain drug classes
-
Use-dependent effects that could benefit therapeutic applications
For example, research on deuterated nifedipine (a calcium channel blocker) demonstrated greater use-dependent calcium channel inhibition compared to the non-deuterated counterpart, suggesting enhanced efficacy in pathological conditions .
Factor | Recommendation | Reference |
---|---|---|
Temperature | -20°C | |
Light Exposure | Protect from light | |
Moisture | Protect from moisture | |
Shipping | Blue Ice Dry Pack | |
Container | Sealed, airtight container |
Proper adherence to these storage conditions helps maintain the compound's 90% isotopic purity and prevents degradation that could compromise its utility as an analytical standard.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume